1H-Pyrrole-2-acetaldehyde
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Overview
Description
1H-Pyrrole-2-acetaldehyde is an organic compound belonging to the pyrrole family, characterized by a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its presence in various natural products and its utility in synthetic organic chemistry. It serves as a key intermediate in the synthesis of more complex molecules and has applications in medicinal chemistry, materials science, and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-acetaldehyde can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the reaction of carbohydrates with primary amines in the presence of oxalic acid in DMSO at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions due to their efficiency and environmental benefits. These methods typically involve the coupling of various starting materials, such as aryl methyl ketones, arylamines, and acetoacetate esters, in the presence of catalysts like copper and iodine .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-2-acetaldehyde undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole-2-carboxylic acid.
Reduction: Reduction reactions can convert it into pyrrole-2-methanol.
Substitution: Alkylation reactions can occur under basic conditions, leading to the formation of N-substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Pyrrole-2-carboxylic acid.
Reduction: Pyrrole-2-methanol.
Substitution: N-alkylpyrroles and N-sulfonylpyrroles.
Scientific Research Applications
1H-Pyrrole-2-acetaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-acetaldehyde involves its interaction with various molecular targets and pathways. For instance, its role in the formation of AGEs involves the reaction of glucose with amino acids, leading to the production of compounds that can affect cellular functions and contribute to disease progression . The compound’s reactivity is largely due to the presence of the formyl group, which can participate in nucleophilic addition and other reactions .
Comparison with Similar Compounds
1H-Pyrrole-2-acetaldehyde can be compared with other pyrrole derivatives, such as:
Pyrrole-2-carboxaldehyde: Similar in structure but with different reactivity and applications.
Pyrrole-2-carboxylic acid: An oxidation product of this compound with distinct chemical properties.
N-substituted pyrroles: These compounds have varied substituents on the nitrogen atom, leading to diverse chemical behaviors and uses.
The uniqueness of this compound lies in its versatility as a synthetic intermediate and its involvement in biologically significant processes.
Properties
Molecular Formula |
C6H7NO |
---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
2-(1H-pyrrol-2-yl)acetaldehyde |
InChI |
InChI=1S/C6H7NO/c8-5-3-6-2-1-4-7-6/h1-2,4-5,7H,3H2 |
InChI Key |
QLBQKOZGEQIYDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)CC=O |
Origin of Product |
United States |
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